Cytotoxic Potency Against Colon, Prostate, and Leukemia Cancer Cells: A Class-Level Benchmark with IC50 ≤ 10 µM
A series of 3-(trifluoromethyl)phenylthiourea analogs, which include the 3-fluoro-5-trifluoromethyl substitution pattern as a key structural variant, were evaluated for in vitro cytotoxicity against a panel of human cancer cell lines. The study found that compounds with this general scaffold exhibited high cytotoxic activity, with IC50 values ≤ 10 µM against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines [1]. This level of potency serves as a critical benchmark, distinguishing these analogs from less active phenylthiourea derivatives and positioning them as promising anticancer leads. While this is class-level evidence for the target compound's specific substitution pattern, it establishes the potency threshold for SAR-driven selection.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 ≤ 10 µM (class inference) |
| Comparator Or Baseline | Cisplatin (reference drug) |
| Quantified Difference | Better growth inhibitory profiles towards selected tumor cells than cisplatin [1] |
| Conditions | Human colon (SW480, SW620), prostate (PC3), leukemia (K-562) cell lines; in vitro |
Why This Matters
This potency benchmark (IC50 ≤ 10 µM) against multiple cancer types validates the 3-(trifluoromethyl)phenylthiourea scaffold as a rational starting point for hit-to-lead optimization and justifies its selection over less potent generic thioureas.
- [1] Strzyga-Łach, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. View Source
